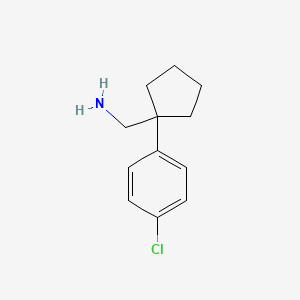

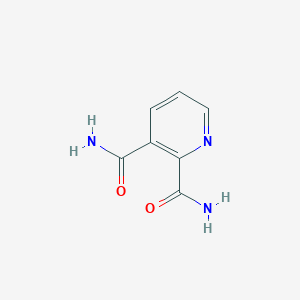

![molecular formula C11H9FN2O2 B1330541 2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]- CAS No. 18364-64-2](/img/structure/B1330541.png)

2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

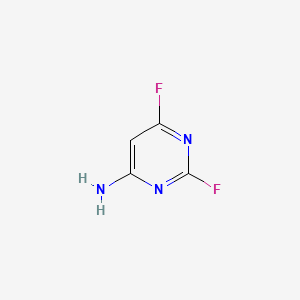

2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]- (also known as 6-FMP or 4-fluoromethyl-2,4-dioxo-pyrimidine-1-carboxylic acid) is a synthetic molecule that has been used in a variety of scientific research applications. It is a member of the pyrimidine family of compounds, which are known for their ability to form hydrogen bonds and to interact with other molecules. 6-FMP has been studied for its potential use in drug development and in the study of biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis and structural characterization of fluoroalkylated pyrimidine derivatives, including those similar to the compound , have been extensively studied. For instance, Krištafor et al. (2009) detailed the synthesis and structural confirmation of C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivatives, demonstrating the potential of such compounds for further chemical manipulation and study (Krištafor et al., 2009).

Medicinal Chemistry Applications

While explicitly excluding drug usage and side effects, it's notable that pyrimidinedione derivatives have been explored for their antiviral properties, particularly against HIV-1 and HIV-2. Buckheit et al. (2007) investigated the structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV inhibitors, highlighting the chemical modifications that contribute to their antiviral activity (Buckheit et al., 2007).

Molecular Docking and Drug Design

Research into pyrimidinedione derivatives also includes molecular docking studies to understand their interaction with biological targets. Gandhi et al. (2016) performed quantum chemical calculations and molecular docking studies on a pyrimidinedione compound to evaluate its potential in medicinal applications (Gandhi et al., 2016).

Novel Synthetic Pathways

The development of novel synthetic pathways for creating pyrimidinedione derivatives is another area of interest. Muralidharan et al. (2019) synthesized novel dihydropyrimidin-2-ol derivatives demonstrating the versatility of pyrimidine-based compounds in synthesizing agents with potential biological activities (Muralidharan et al., 2019).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-8-3-1-7(2-4-8)5-9-6-10(15)14-11(16)13-9/h1-4,6H,5H2,(H2,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCZTGPRXDAUDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=O)NC(=O)N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60309263 |

Source

|

| Record name | NSC211574 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60309263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18364-64-2 |

Source

|

| Record name | NSC211574 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC211574 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60309263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1330459.png)

![5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid](/img/structure/B1330471.png)